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molecular formula C2H4ClOPS B8273673 2-Chloro-1,3,2-oxathiaphospholane CAS No. 20354-32-9

2-Chloro-1,3,2-oxathiaphospholane

Cat. No. B8273673
M. Wt: 142.55 g/mol
InChI Key: JHHPFWIJKNJFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620963

Procedure details

Compound 1 (0.2 mol) is dissolved in n-pentane (300 mL) and diisopropylamine (0.4 mol) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes, after which dhisopropylamine hydrochloride is filtered off, solvent is evaporated under reduced pressure and crude product is purified by vacuum distillation. Product 2 is obtained as the fraction boiling at 70° C./0.1 mm Hg and is characterized by 31P NMR arid mass spectroscopy.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[P:2]1[S:6][CH2:5][CH2:4][O:3]1.[CH:7]([NH:10][CH:11]([CH3:13])[CH3:12])([CH3:9])[CH3:8]>CCCCC>[CH:7]([N:10]([P:2]1[S:6][CH2:5][CH2:4][O:3]1)[CH:11]([CH3:13])[CH3:12])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClP1OCCS1
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which dhisopropylamine hydrochloride is filtered off
CUSTOM
Type
CUSTOM
Details
solvent is evaporated under reduced pressure and crude product
DISTILLATION
Type
DISTILLATION
Details
is purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)N(C(C)C)P1OCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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